(1,5-Cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) hexafluorophosphate
CAS No.: 38465-86-0
Cat. No.: VC3732959
Molecular Formula: C34H38F6IrP3-
Molecular Weight: 845.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38465-86-0 |
|---|---|
| Molecular Formula | C34H38F6IrP3- |
| Molecular Weight | 845.8 g/mol |
| IUPAC Name | (5Z)-cycloocta-1,5-diene;iridium;bis(methyl(diphenyl)phosphane);hexafluorophosphate |
| Standard InChI | InChI=1S/2C13H13P.C8H12.F6P.Ir/c2*1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;1-2-4-6-8-7-5-3-1;1-7(2,3,4,5)6;/h2*2-11H,1H3;1-2,7-8H,3-6H2;;/q;;;-1;/b;;2-1-,8-7?;; |
| Standard InChI Key | MUHONFFTSOCMDH-IEKSPNRMSA-N |
| Isomeric SMILES | CP(C1=CC=CC=C1)C2=CC=CC=C2.CP(C1=CC=CC=C1)C2=CC=CC=C2.C1C/C=C\CCC=C1.F[P-](F)(F)(F)(F)F.[Ir] |
| Canonical SMILES | CP(C1=CC=CC=C1)C2=CC=CC=C2.CP(C1=CC=CC=C1)C2=CC=CC=C2.C1CC=CCCC=C1.F[P-](F)(F)(F)(F)F.[Ir] |
Introduction
(1,5-Cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) hexafluorophosphate is an organometallic complex featuring an iridium(I) center coordinated to a 1,5-cyclooctadiene (cod) ligand and two methyldiphenylphosphine ligands, with hexafluorophosphate serving as the counterion. The compound is represented by the molecular formula C₃₄H₃₈F₆IrP₃ and has a molecular weight of 845.79 g/mol . It is identifiable by the CAS number 38465-86-0, which serves as its unique chemical identifier in various databases and literature sources . The structure incorporates an iridium metal center in the +1 oxidation state, which is essential for its catalytic properties. The compound's full IUPAC designation accurately captures its structural elements, though it is often referenced by its abbreviated form in scientific literature for convenience.
The chemical structure can be represented by the InChI notation: InChI = 1S/2C13H13P.C8H12.F6P.Ir/c21-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;1-2-4-6-8-7-5-3-1;1-7(2,3,4,5)6;/h22-11H,1H3;1-2,7-8H,3-6H2;;/q;;;-1;+1/b;;2-1-,8-7-;; . This notation provides a standardized representation of the compound's molecular structure, enabling precise identification and differentiation from similar organometallic complexes.
Physical and Chemical Properties
(1,5-Cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) hexafluorophosphate exists as a distinctive red crystalline solid or powder at room temperature . The compound exhibits a melting point of approximately 224-236°C with decomposition occurring at the upper end of this range . Its physical appearance makes it easily distinguishable from other transition metal complexes. The compound possesses specific spectroscopic characteristics, including a characteristic ¹H NMR spectrum in CD₂Cl₂ with signals at δ 1.78 (d, J_HP = 8 Hz, attributed to the methyl groups of the phosphine ligands), δ 2.19 (multiplet, corresponding to the CH₂ groups of the cyclooctadiene ligand), δ 4.36 (assigned to the CH groups of cyclooctadiene), and δ 7.3–7.9 (overlapping multiplets from the phenyl groups of the phosphine ligands) .
The compound exhibits selective solubility behavior, being readily soluble in dichloromethane (CH₂Cl₂) but insoluble in diethyl ether and hexanes . This solubility profile is important for purification procedures and reaction design. The compound also displays specific conductivity, measured at 135 Ω⁻¹ cm² mol⁻¹, indicating its ionic nature in solution . These physical properties are summarized in the following table:
| Property | Value |
|---|---|
| Appearance | Red crystalline solid or powder |
| Molecular Weight | 845.79 g/mol |
| Melting Point | 224-236°C (decomposition) |
| Solubility | Soluble in CH₂Cl₂; insoluble in diethyl ether and hexanes |
| Conductivity | 135 Ω⁻¹ cm² mol⁻¹ |
| Exact Mass | 846.171982 |
| Monoisotopic Mass | 846.171982 |
| Charge | -1 |
Synthesis and Preparation
The synthesis of (1,5-Cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) hexafluorophosphate follows a well-established procedure that begins with the iridium dimer [Ir(μ-Cl)(1,5-cod)]₂. The preparation involves a series of carefully controlled steps designed to ensure high purity of the final product. Initially, a suspension of 0.2 g of [Ir(μ-Cl)(1,5-cod)]₂ is prepared in 10 mL of ethanol . To this suspension, 0.2 g of methyldiphenylphosphine dissolved in ethanol is added, and the mixture is stirred for approximately 10 minutes until the original suspension completely dissolves, indicating the formation of a soluble intermediate complex .
Following this initial reaction, an excess of ammonium hexafluorophosphate (NH₄PF₆) in ethanol is added to the solution . This addition causes the precipitation of the desired product through anion exchange. The reaction mixture is then cooled to 0°C to maximize precipitation and reduce solubility of the product. The resulting precipitate is carefully filtered, followed by washing with ethanol to remove unreacted starting materials and side products. A final wash with diethyl ether removes residual ethanol and aids in drying the product . This preparation yields approximately 0.36 g of the title compound as red prismatic crystals . The synthesis procedure is relatively straightforward and can be completed under standard laboratory conditions without requiring specialized equipment, making it accessible for both research and industrial applications.
Applications in Catalysis
(1,5-Cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) hexafluorophosphate serves as a versatile catalyst with significant applications in various organic transformations. Its primary utility lies in isomerization reactions, particularly those involving allylic alcohols and ethers . The catalytic activity is notably enhanced when the precatalyst is activated by exposure to hydrogen gas. When hydrogen is bubbled into a solution of [Ir(cod)(PPh₂Me)₂]PF₆, preferably in tetrahydrofuran (THF), it forms the active catalytic species [IrH₂(solv)₂(PPh₂Me)₂]PF₆, which possesses significantly increased catalytic activity .
This activated catalyst demonstrates remarkable efficiency in several important transformations. It catalyzes the isomerization of 3-(silyloxy)-1-propenylboronates to (γ-(silyloxy)allyl)boronic esters, which are valuable intermediates in organic synthesis . Additionally, it facilitates the conversion of diallyl ethers to allyl (E)-vinyl ethers with high selectivity . Another significant application includes the transformation of 1-alkenylboronates to corresponding 3-alkoxyallylboronates . These reactions highlight the catalyst's ability to promote selective carbon-carbon bond rearrangements while maintaining functional group integrity.
Beyond isomerization reactions, the compound also functions as an effective hydrogenation catalyst, capable of reducing unsaturated bonds under mild conditions . This dual functionality as both an isomerization and hydrogenation catalyst makes it particularly valuable in multi-step synthetic sequences where different transformations can be achieved using the same catalyst under different conditions.
| Supplier | Product Number | Purity | Package Size | Price (USD) | Price Date |
|---|---|---|---|---|---|
| Sigma-Aldrich | 337455 | 97% | 50 mg | $30.3 | Mar 2024 |
| Sigma-Aldrich | 337455 | 97% | 500 mg | $176 | Mar 2024 |
| Alfa Aesar | 018809 | Not specified | 0.5 g | $150 | Jun 2023 |
| Alfa Aesar | 018809 | Not specified | 2 g | $457 | Jun 2023 |
| TRC | C984583 | Not specified | 25 mg | $45 | Dec 2021 |
Reaction Mechanisms in Catalysis
The catalytic activity of (1,5-Cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) hexafluorophosphate stems from the unique properties of the iridium(I) center and its ability to undergo specific transformations under reaction conditions. In its precatalyst form, the iridium center is coordinated to a 1,5-cyclooctadiene ligand and two methyldiphenylphosphine ligands, with the hexafluorophosphate ion serving as a non-coordinating counterion . This configuration provides the compound with unique electronic and steric properties that are essential for its catalytic function.
When exposed to hydrogen gas, particularly in solvents like tetrahydrofuran, the compound undergoes a transformation wherein the cyclooctadiene ligand is hydrogenated and displaced, leading to the formation of the active catalyst species [IrH₂(solv)₂(PPh₂Me)₂]PF₆ . This active species contains two hydride ligands and two solvent molecules coordinated to the iridium center, along with the retained methyldiphenylphosphine ligands. The presence of these hydride ligands is crucial for the subsequent catalytic cycles.
In isomerization reactions, the mechanism typically involves coordination of the substrate (such as an allylic alcohol or ether) to the iridium center, followed by insertion into an Ir-H bond. This forms an iridium-alkyl intermediate, which can then undergo β-hydride elimination to yield the isomerized product . The specificity of this process allows for precise control over the regiochemistry and stereochemistry of the isomerization. For example, in the isomerization of 3-(silyloxy)-1-propenylboronates to (γ-(silyloxy)allyl)boronic esters, the catalyst selectively promotes migration of the double bond while maintaining the integrity of both the silyloxy and boronate functional groups .
Structural Characteristics and Bonding
The structure of (1,5-Cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) hexafluorophosphate features an iridium(I) metal center in a square planar coordination geometry, which is typical for d⁸ metal complexes . The coordination sphere includes a bidentate 1,5-cyclooctadiene ligand, which occupies two coordination sites, and two monodentate methyldiphenylphosphine ligands occupying the remaining positions . This arrangement results in a cationic complex with a +1 charge, which is balanced by the hexafluorophosphate anion (PF₆⁻) .
The cyclooctadiene ligand binds to the iridium center through two alkene functionalities in a η²:η² fashion, forming a chelate ring that contributes to the complex's stability . The methyldiphenylphosphine ligands coordinate through the phosphorus atoms, with the methyl and phenyl substituents creating a specific steric environment around the metal center. This steric environment plays a crucial role in determining the catalyst's selectivity in various transformations .
The bonding in this complex involves both σ-donation from the phosphine ligands to the metal center and π-backbonding from filled d-orbitals of iridium to antibonding orbitals of the cyclooctadiene ligand. This synergistic bonding contributes to the stability of the complex while maintaining the reactive nature of the iridium center. The non-coordinating hexafluorophosphate counterion ensures that the coordination sites remain accessible for substrate binding during catalysis, and its presence contributes to the complex's solubility properties and crystal packing in the solid state .
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